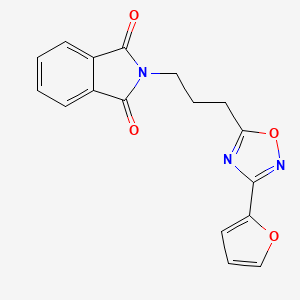

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Description

The compound 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione features a hybrid structure combining an isoindoline-1,3-dione core with a furan-substituted 1,2,4-oxadiazole moiety linked via a propyl chain.

Properties

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-24-14)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKVZVBWMHAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:

-

Formation of the Furan-2-yl-1,2,4-oxadiazole Intermediate

Starting Materials: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent like phosphorus oxychloride (POCl₃).

Reaction Conditions: The reaction is carried out under reflux conditions to form the 1,2,4-oxadiazole ring.

-

Alkylation Step

Starting Materials: The furan-2-yl-1,2,4-oxadiazole intermediate and 1,3-dibromopropane.

Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

-

Cyclization to Isoindoline-1,3-dione

Starting Materials: The alkylated intermediate and phthalic anhydride.

Reaction Conditions: The reaction is conducted under reflux in a suitable solvent like acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

-

Reduction

- The oxadiazole ring can be reduced using hydrogenation conditions with catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.

-

Substitution

- The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) with Pd/C.

Substitution: Amines, alcohols, bases like sodium hydride (NaH).

Major Products

Oxidation: Furan epoxides.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Biological Probes: Used in the development of probes for studying biological systems.

Medicine

Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.

Antimicrobial Agents: Explored for its antimicrobial properties.

Industry

Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.

DNA Intercalation: Binding to DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The furan ring (electron-rich, planar) contrasts with isopropyl () or phenyl (), influencing electronic properties and solubility. Furan’s polarity may improve aqueous solubility compared to hydrophobic groups like isopropyl .

- Heterocycle Diversity : Replacement of oxadiazole with triazolidine-thione () introduces sulfur, which could alter redox activity or metal coordination .

Spectral and Analytical Data

- IR Spectroscopy : All isoindoline-dione derivatives exhibit strong C=O stretches near 1714–1785 cm⁻¹, confirming the integrity of the dione core .

- NMR : Aromatic protons in the target compound’s furan and isoindoline-dione moieties would resonate at δ 6.5–8.5 ppm, similar to analogs in and . Propyl linker protons are expected at δ 1.5–2.5 ppm (CH₂) and δ 3.5–4.0 ppm (CH₂-N) .

Biological Activity

The compound 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.4 g/mol. The structure includes a furan ring and an oxadiazole moiety, which are significant in enhancing biological activity.

Biological Activity Overview

Research indicates that compounds containing isoindoline and oxadiazole structures exhibit various biological activities including anticancer, antimicrobial, and neuroprotective effects. The specific compound has shown promising results in preliminary studies.

Anticancer Activity

-

In Vitro Studies :

- The National Cancer Institute (NCI) conducted screening against a panel of approximately 60 cancer cell lines. The compound exhibited significant cytotoxicity with a mean GI50 (the concentration required to inhibit 50% of cell growth) value of approximately 15.72 µM .

- Specific sensitivity was noted towards colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 .

- Mechanism of Action :

Case Study 1: Anticancer Evaluation

A study evaluated the compound's efficacy against various cancer types. Results indicated that it inhibited the growth of breast (MCF-7), lung (A549), and colon (COLO 205) cancer cell lines effectively. The study utilized both MTT assays for viability and flow cytometry for apoptosis detection.

| Cell Line | GI50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 18.5 | 30 |

| A549 | 12.4 | 45 |

| COLO 205 | 15.7 | 40 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated protective effects against oxidative stress-induced neuronal death in PC12 cells. The IC50 values for neuroprotection were found to be significantly lower than those for standard neuroprotective agents.

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and moderate bioavailability, with studies indicating that the compound is metabolized primarily in the liver . Further research is needed to understand its half-life and excretion pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione?

- Methodology : Utilize nucleophilic substitution or multicomponent reactions. For example, coupling a pre-synthesized 1,2,4-oxadiazole intermediate with an isoindoline-1,3-dione precursor. demonstrates a 97% yield for a related isoindoline derivative using alkynyl intermediates, suggesting alkyne-azide cycloaddition (click chemistry) as a viable pathway . Alternatively, highlights amine-mediated alkylation strategies for isoindoline derivatives, applicable for introducing the propyl linker .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the furan (δ ~6.3–7.5 ppm for aromatic protons) and oxadiazole (C=N at ~160–165 ppm in ¹³C NMR). The isoindoline-dione moiety shows characteristic carbonyl signals at ~170 ppm .

- HRMS : Verify the molecular ion peak (exact mass) and fragmentation patterns. For example, used HRMS to confirm tetrazole derivatives, a strategy transferable to oxadiazole validation .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodology : Screen for antimicrobial or anticancer activity using in vitro models. The 1,2,4-oxadiazole group ( ) and furan moiety ( ) are associated with kinase modulation and Wnt/β-catenin pathway interactions. Use cell viability assays (e.g., MTT) and target-specific reporter gene assays to identify bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology : Employ single-crystal X-ray diffraction with SHELX software ( ). Crystallize the compound using vapor diffusion (e.g., dichloromethane/hexane). Refinement via SHELXL can reveal bond angles, planarity of the oxadiazole ring, and non-covalent interactions (e.g., π-stacking of the furan). notes SHELXL’s robustness for small-molecule refinement .

Q. How to address contradictory bioactivity data across different assay platforms?

- Methodology :

- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific toxicity.

- Off-target profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with non-target proteins. ’s approach for oxadiazole derivatives can guide selectivity studies .

- Metabolic stability : Assess compound degradation in serum (e.g., 24-hour incubation) to differentiate intrinsic activity vs. assay artifacts.

Q. What computational strategies predict the compound’s reactivity in catalytic or photochemical applications?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO). The oxadiazole’s electron-deficient nature may favor charge-transfer interactions.

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability. ’s focus on furan-containing agonists provides precedent for modeling π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.